molecular formula C14H21BrClNO B1441153 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220038-88-9

3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1441153
M. Wt: 334.68 g/mol
InChI Key: NJQJDCVLRHQZJH-UHFFFAOYSA-N
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Description

“3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C14H21BrClNO . It’s used in research and has a molecular weight of 334.68 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a bromobenzyl group and an ethyl group attached to the piperidine ring through an oxygen atom .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of this compound are not specified in the available resources .

Scientific Research Applications

Anticancer Properties

  • 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, a class related to 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride, demonstrated significant cytotoxicity toward murine P388 and L1210 cells, and human tumors, suggesting potential as anticancer agents (Dimmock et al., 1998).

CCR5 Antagonist Synthesis

  • Synthesis of a novel CCR5 antagonist, incorporating a structural motif similar to 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride, was achieved. This could be significant for targeting HIV-1 infection (Bi, 2015).

Antimicrobial Activity

  • Compounds like ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized using piperidine, exhibit antimicrobial activities, indicating potential applications in combating microbial infections (Kariyappa et al., 2016).

Anticancer Agents Synthesis

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as promising anticancer agents, highlighting the role of piperidine derivatives in cancer treatment (Rehman et al., 2018).

Antiplatelet Aggregation Activity

  • Novel carbamoylpyridine and carbamoylpiperidine analogues, structurally related to 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride, showed significant antiplatelet aggregating properties, which could be beneficial in cardiovascular therapies (Youssef et al., 2011).

Synthesis of Benzazocines

  • The synthesis of 2,6-methano-4H-4-benzazonines, employing a structure akin to 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride, reveals potential applications in the development of novel pharmaceuticals (Satyanarayana et al., 2008).

Toxicity Studies

  • Toxicity studies of bis Mannich bases and corresponding piperidinols, related to 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride, provide insights into their safety profiles, crucial for drug development (Gul et al., 2003).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the available resources .

properties

IUPAC Name

3-[2-[(4-bromophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c15-14-5-3-13(4-6-14)11-17-9-7-12-2-1-8-16-10-12;/h3-6,12,16H,1-2,7-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQJDCVLRHQZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOCC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride

CAS RN

1220038-88-9
Record name Piperidine, 3-[2-[(4-bromophenyl)methoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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